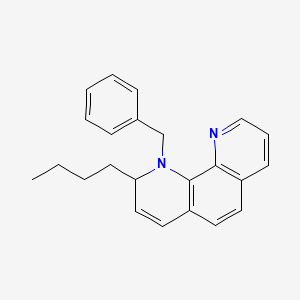
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is a chemical compound with the molecular formula C23H24N2 It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline, benzyl chloride, and butyl bromide as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reactions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Saturated analogs of the compound.
Substitution Products: Various substituted phenanthroline derivatives.
Applications De Recherche Scientifique
1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form stable complexes with metal ions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: The parent compound, which lacks the benzyl and butyl groups.
2,2’-Bipyridine: Another widely used ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups instead of benzyl and butyl groups.
Uniqueness: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is unique due to the presence of both benzyl and butyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This makes it a valuable compound for research in drug development and material science.
Propriétés
Numéro CAS |
929547-97-7 |
|---|---|
Formule moléculaire |
C23H24N2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-benzyl-2-butyl-2H-1,10-phenanthroline |
InChI |
InChI=1S/C23H24N2/c1-2-3-11-21-15-14-20-13-12-19-10-7-16-24-22(19)23(20)25(21)17-18-8-5-4-6-9-18/h4-10,12-16,21H,2-3,11,17H2,1H3 |
Clé InChI |
YMTFJLVIYZOKEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C=CC2=C(N1CC3=CC=CC=C3)C4=C(C=CC=N4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


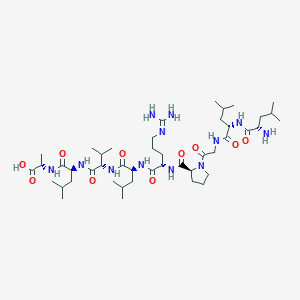


![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)

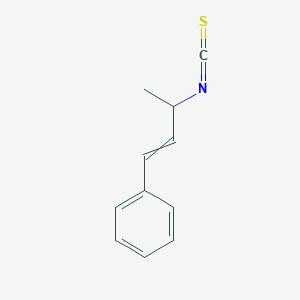
![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)
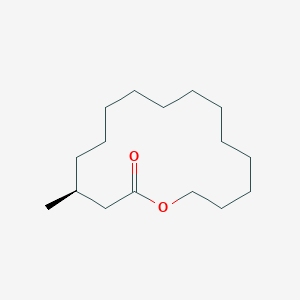

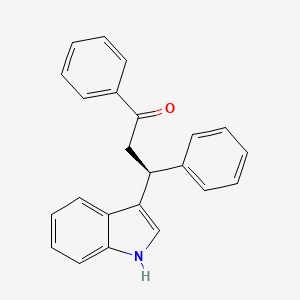
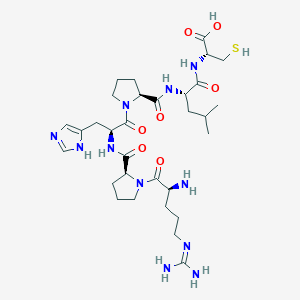
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)

